molecular formula C25H25F3N2O3 B11497706 N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide

Cat. No.: B11497706
M. Wt: 458.5 g/mol
InChI Key: GZDGWYBZWWKIEQ-UHFFFAOYSA-N
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Description

N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide is a complex organic compound featuring a trifluoromethyl group, a benzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process is crucial for the incorporation of the trifluoromethyl group, which significantly influences the compound’s chemical properties.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. The benzyl and pyrrolidine moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate biological processes effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-methylbutanamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C25H25F3N2O3

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C25H25F3N2O3/c1-16(2)14-20(31)29-24(25(26,27)28)21(22(32)19-12-8-5-9-13-19)17(3)30(23(24)33)15-18-10-6-4-7-11-18/h4-13,16H,14-15H2,1-3H3,(H,29,31)

InChI Key

GZDGWYBZWWKIEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)CC(C)C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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